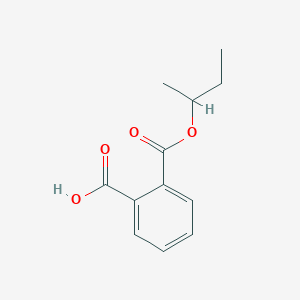

Mono-sec-butyl phthalate

Descripción general

Descripción

Mono-sec-butyl phthalate (MBuP) is a phthalate ester, a class of chemicals primarily used as plasticizers. Phthalates are diesters of ortho-phthalic acid, with their primary function being to soften polyvinyl chloride (PVC) products. They are also used in various consumer and personal care products to hold color and scent. Due to their widespread applications, phthalates are ubiquitous environmental contaminants, leading to concerns about their effects on health and the environment (Cao, 2010).

Synthesis Analysis

The synthesis of phthalate esters like MBuP generally involves the reaction of phthalic anhydride with alcohols. MBuP has been studied for its ability to activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha and PPAR-gamma. This activation potential was investigated using various cell lines, indicating the biological significance of MBuP and its potential impact on metabolic pathways (Hurst & Waxman, 2003).

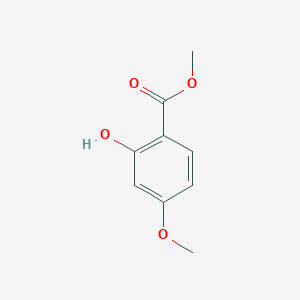

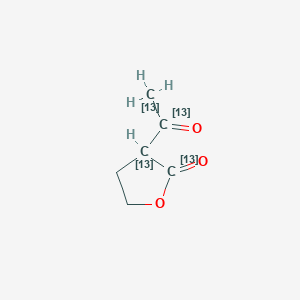

Molecular Structure Analysis

The molecular structure of MBuP, like other phthalate esters, consists of a benzene ring with two ester groups. This structure is responsible for its properties and interactions with biological systems. For instance, the structure of MBuP is crucial in its role as a PPAR activator, which influences various physiological processes such as adipocyte differentiation and insulin sensitization (Hurst & Waxman, 2003).

Chemical Reactions and Properties

MBuP can undergo various chemical reactions typical of phthalate esters. These include hydrolysis to phthalic acid and the corresponding alcohol, reactions with various catalysts and reagents for synthesis of derivatives, and interactions with biological molecules. The reactivity of MBuP, as demonstrated in studies, is a key factor in its biological and environmental impact (Engelhardt & Wallnöfer, 1978).

Physical Properties Analysis

The physical properties of MBuP, such as its solubility, boiling point, and melting point, are influenced by its molecular structure. These properties determine its behavior in different environments, including its potential for bioaccumulation and environmental persistence.

Chemical Properties Analysis

MBuP's chemical properties, including reactivity with other chemicals and stability under various conditions, are central to understanding its environmental impact and potential health effects. Its role as a PPAR activator is a significant aspect of its chemical behavior, influencing metabolic processes in organisms (Hurst & Waxman, 2003).

Aplicaciones Científicas De Investigación

MBuP has been found to increase the transcriptional activity of mouse PPARalpha, contributing to adipocyte differentiation and insulin sensitization (Hurst & Waxman, 2003).

It can cause testicular atrophy and alter zinc metabolism in rats, affecting zinc excretion (Foster, Lake, Thomas, Cook, & Gangolli, 1981).

Higher concentrations of monoethyl phthalate and mono-n-butyl phthalate are associated with fewer total, mature, and fertilized oocytes in IVF patients (Machtinger et al., 2018).

Exposure to diethyl phthalate, the parent compound of monoethyl phthalate (MEP), may increase the risk of breast cancer (López-Carrillo et al., 2009).

Phthalate metabolites, including MBuP, are suspected of reproductive toxicity and are commonly used as plasticizers (Fromme et al., 2007).

Exposure to phthalate metabolites may contribute to obesity, insulin resistance, and related clinical disorders (Stahlhut et al., 2007).

Mono-ethyl phthalate (MEP) concentration during pregnancy is significantly associated with increased risk of peer relationship problems in children (Jankowska et al., 2019).

In utero exposure to phthalates, in general, has anti-androgenic effects on the fetus (Huang et al., 2009).

Phthalates like di-n-butyl phthalate and butylbenzyl phthalate can cause haemolysis and eryptosis in human erythrocytes (Sicińska, 2018).

Soil bacteria use mono-n-butyl phthalate as carbon sources, metabolizing it to monoesters and free phthalic acid (Engelhardt & Wallnöfer, 1978).

Urinary phthalate metabolites can be used as biomarkers of human exposures to phthalates (Guo, Wu, & Kannan, 2011).

Safety And Hazards

Mono-sec-butyl phthalate is a potential endocrine disruptor . It has been associated with reproductive toxicity . The European Food Safety Authority has published an updated risk assessment for several phthalates, including DBP, BBP, DEHP, DINP, and DIDP . While Mono-sec-butyl phthalate is not specifically mentioned, the assessment provides valuable information on the safety and hazards of similar compounds.

Direcciones Futuras

Future research should focus on developing novel adsorption materials for extraction of trace phthalates in water . In addition, new analytical techniques capable of on-line or on-site detection, such as miscellaneous biosensors, micro-total analysis system, surface-enhanced Raman scattering system, and surface plasmon resonance system, should be explored . Further investigation is also needed to understand the association between phthalate exposure and human health .

Propiedades

IUPAC Name |

2-butan-2-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZVTXIEQADBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-sec-butyl phthalate | |

CAS RN |

53623-59-9 | |

| Record name | Phthalic acid, mono-sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053623599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalic acid mono-sec-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

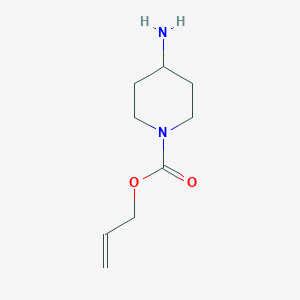

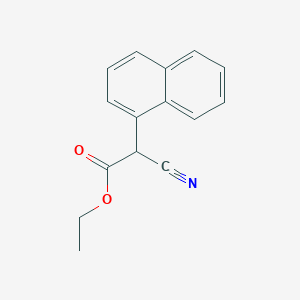

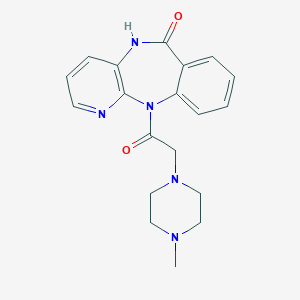

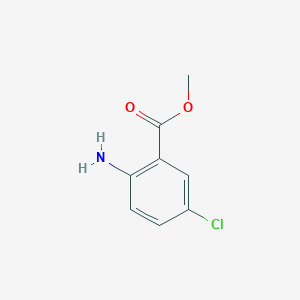

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)